molecular formula C14H26N2O3 B2401356 Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1780496-92-5

Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B2401356
CAS RN: 1780496-92-5
M. Wt: 270.373
InChI Key: RKJDQWFUPKCKTL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound that has shown potential in various scientific research applications. 5]octane-6-carboxylate.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through efficient and scalable synthetic routes, serving as a bifunctional compound for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
  • Another study focused on synthesizing a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester. This involved an intramolecular lactonization reaction and the structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Development of Biologically Active Compounds

  • A related compound, tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, was synthesized as an essential intermediate for potent CCR2 antagonists, showcasing the role of these compounds in the development of biological agents (Campbell et al., 2009).
  • Another study synthesized the chiral version of the compound, which was characterized using spectroscopy and single crystal X-ray diffraction analysis. This highlights its potential in creating biologically active cyclic amino acid esters (Moriguchi et al., 2014).

Potential in Drug Synthesis

  • An enantioselective synthesis approach was developed for creating derivatives of this compound, demonstrating its relevance in the synthesis of complex molecular structures like CCR2 antagonists (Brock et al., 2012).
  • The compound's derivatives have been used in the synthesis of biologically active compounds like N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives (Amirani Poor et al., 2018).

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h17H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJDQWFUPKCKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

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